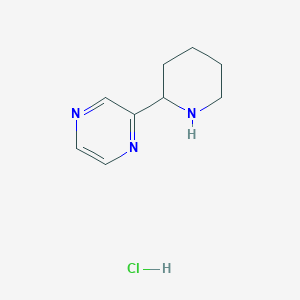

2-(Piperidin-2-yl)pyrazine hydrochloride

Description

2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS: 950649-21-5) is a heterocyclic compound featuring a pyrazine core substituted with a piperidin-4-yloxy group and a hydrochloride counterion. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 215.68 g/mol . This compound is frequently utilized as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives for biological studies .

Properties

IUPAC Name |

2-piperidin-2-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h5-8,11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWKQHTZPRGYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most common and direct synthetic approach involves the nucleophilic substitution of 2-chloropyrazine with piperidin-2-ylamine, followed by acidification to form the hydrochloride salt.

- Step 1: React 2-chloropyrazine with piperidin-2-ylamine in the presence of a base (such as triethylamine or diisopropylethylamine) to promote nucleophilic aromatic substitution on the pyrazine ring.

- Step 2: Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate or isolate the hydrochloride salt of 2-(piperidin-2-yl)pyrazine.

- Step 3: Purification is typically done by recrystallization or chromatography to obtain the compound in high purity.

This method is straightforward and scalable, making it suitable for research and industrial applications.

Coupling Reactions Using Pyrazine-2-carboxylic Acid Derivatives

An alternative sophisticated approach involves coupling substituted pyrazine-2-carboxylic acids with piperidine derivatives using coupling reagents such as propylphosphonic anhydride (T3P).

- Starting Materials: Substituted pyrazine-2-carboxylic acids and N-heteroarylpiperazine hydrochlorides.

- Coupling Agent: T3P is used as an acid-amine coupling reagent to facilitate amide bond formation.

- Reaction Conditions: The reaction is carried out in an inert nitrogen atmosphere, typically at room temperature in solvents like dimethylformamide (DMF).

- Workup: After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried and purified by silica gel chromatography.

This method allows the synthesis of various pyrazine-2-carboxylic acid derivatives with piperidine or piperazine moieties, enabling structural diversity for biological evaluation.

Pd-Catalyzed Preparation of N-Heteroarylpiperazine Intermediates

For derivatives involving N-heteroarylpiperazine intermediates, palladium-catalyzed cross-coupling reactions are employed:

- Reagents: N-Boc-piperazine or tert-butyl piperazine-1-carboxylate and substituted aromatic bromides.

- Catalysts: Pd(OAc)2 with phosphine ligands like 2-(di-tert-butylphosphino)biphenyl.

- Base: Sodium tert-butoxide (NaOt-Bu).

- Solvent: Anhydrous dioxane.

- Conditions: Reflux at 100 °C under nitrogen for 12 hours.

- Post-reaction: The Boc-protected products are treated with HCl in dioxane to afford hydrochloride salts.

These intermediates can be further coupled with pyrazine derivatives to yield the target compound or analogues.

Bromination and Subsequent Functionalization of Pyrazine Rings

In some synthetic schemes, pyrazine derivatives are first brominated at specific positions (e.g., 5-bromopyrazin-2-amine) using N-bromosuccinimide (NBS) under controlled temperature (0 °C), followed by substitution or coupling reactions.

- Bromination: 2-aminopyrazine is reacted with NBS in dichloromethane at 0 °C for 24 hours.

- Workup: Quenching with sodium carbonate, washing, drying, and purification by column chromatography.

- Further Steps: The brominated pyrazine can be converted into hydroxyl or amine derivatives and then coupled with piperidine or related amines.

This approach provides a route to functionalized pyrazine intermediates that can be elaborated into 2-(piperidin-2-yl)pyrazine derivatives.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification: Silica gel chromatography with solvents such as dichloromethane/methanol or ethyl acetate/hexane mixtures.

- Characterization: Melting point determination, LC-MS, ^1H NMR, FT-IR spectroscopy.

- Salt Formation: Hydrochloride salts are formed by treatment with HCl in dioxane or methanolic HCl, enhancing stability and crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)pyrazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

CNS Disorders

One of the primary applications of 2-(Piperidin-2-yl)pyrazine hydrochloride is in the study and treatment of central nervous system (CNS) disorders. Research indicates that compounds with a piperidine moiety can act as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection . The compound has shown promise in analgesic activity, particularly for nociceptive and neuropathic pain models, suggesting its potential as a therapeutic agent for chronic pain conditions .

Case Study 1: Analgesic Activity

In a series of experiments, a derivative of this compound was tested for its analgesic properties. The compound exhibited significant antinociceptive effects in animal models, outperforming several existing analgesics. The study highlighted the compound's ability to modulate pain pathways through dual receptor activity, providing a basis for further clinical exploration .

Case Study 2: Antidepressant Potential

Another investigation focused on the antidepressant potential of derivatives containing the piperidine ring. The results indicated that these compounds could enhance serotonin levels in the brain, suggesting a mechanism similar to that of traditional antidepressants. This finding opens avenues for developing new treatments for depression and anxiety disorders .

Reference Standards

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying piperazine derivatives in biological and environmental samples. Its stability and defined chemical properties make it an ideal candidate for use in various assays.

Environmental Monitoring

The increasing detection of piperazine derivatives like this compound in wastewater necessitates studies on their environmental impact. Understanding their behavior in aquatic systems is crucial for assessing potential ecological risks associated with their presence.

Summary Table of Applications

| Application Area | Description |

|---|---|

| CNS Disorders | Potential treatment for pain modulation through receptor interaction |

| Analgesic Activity | Demonstrated significant antinociceptive effects in animal models |

| Antidepressant Potential | Enhances serotonin levels; potential new treatment for depression |

| Analytical Chemistry | Reference standard for quantifying piperazine derivatives |

| Environmental Monitoring | Assessment of ecological risks from wastewater contamination |

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Piperidin-4-yloxy)pyrazine hydrochloride with analogous pyrazine and piperidine/piperazine derivatives:

Key Observations:

Ring Size and Flexibility :

- Piperidin-4-yloxy (6-membered ring) offers greater conformational flexibility compared to azetidin-3-yloxy (4-membered ring), which introduces ring strain .

- Piperazine derivatives (e.g., MK-212) exhibit higher polarity due to the additional nitrogen atom, enhancing solubility but reducing lipophilicity .

Trifluoroacetate salts (e.g., in compounds A and C) may improve crystallinity but are less stable under physiological conditions compared to hydrochlorides .

Biological Activity

2-(Piperidin-2-yl)pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, featuring a piperidine ring attached to a pyrazine moiety, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. It has been shown to interact with tyrosine kinases, which play crucial roles in cell signaling pathways associated with proliferation and survival.

Key Targets

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can disrupt signaling pathways that promote cell growth and division, making it a target for cancer therapies.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting VEGFR is significant for anti-angiogenic therapies aimed at restricting tumor blood supply.

Biological Activity

Research indicates that this compound exhibits notable antiproliferative effects against various human tumor cell lines. The compound has been evaluated for its ability to induce apoptosis and inhibit cell cycle progression.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines such as HeLa and A375. For instance, treatment with 0.01 µM concentration resulted in marked changes in cell viability, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific kinases involved in cancer progression. For example, it was reported to have an IC50 value against CDK2 and CDK9, highlighting its potential as a selective kinase inhibitor .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line | Effect |

|---|---|---|---|

| CDK2 Inhibition | 0.36 | Various Tumor Cells | Significant proliferation inhibition |

| CDK9 Inhibition | 1.8 | Various Tumor Cells | Significant proliferation inhibition |

| Apoptosis Induction | N/A | HeLa | Increased late apoptotic cells |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine and pyrazine derivatives, revealing that modifications to the piperidine ring can enhance or diminish biological activity. Notably, variations in substituents have been linked to changes in potency against specific targets .

Pharmacological Applications

The compound is being explored for its potential applications in treating:

- Cancer : By targeting key growth factor receptors.

- Inflammatory Disorders : Due to its enzyme inhibition properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-2-yl)pyrazine hydrochloride, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazine derivatives can react with piperidine under reflux in polar aprotic solvents (e.g., dimethylformamide) with a base like potassium carbonate to facilitate deprotonation. Subsequent treatment with hydrochloric acid yields the hydrochloride salt . A specific protocol involves reacting pyrazinoic acid with thionyl chloride in dichloromethane at 0°C, followed by purification under reduced pressure . Optimizing reaction time (e.g., 16 hours) and stoichiometric ratios (e.g., 1:1.2 for pyrazine:piperidine) improves yield.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and salt formation (e.g., protonation of the piperidine nitrogen).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation of crystalline intermediates, as demonstrated in studies of pyrazine-metal complexes .

- Elemental Analysis : To validate purity and stoichiometry of the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols are generated .

- Storage : Store in airtight containers in cool (<25°C), dry conditions away from oxidizers.

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology : Regioselectivity is controlled by:

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states, favoring substitution at the pyrazine ring’s electron-deficient positions.

- Catalysts : Lewis acids (e.g., ZnCl₂) can activate specific sites via coordination.

- Temperature : Higher temperatures (80–100°C) may shift selectivity toward thermodynamically stable products. Comparative studies with analogous compounds (e.g., 2-(Piperidin-2-yl)pyridine) show similar trends .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodology :

- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For example, conflicting ¹H NMR signals may arise from tautomerism; crystallographic data can confirm the dominant form .

- Computational Modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles (e.g., chemical shifts) to match experimental data .

- Batch Reproducibility : Ensure synthetic consistency by repeating reactions under identical conditions .

Q. What strategies mitigate instability of this compound in aqueous media during biological assays?

- Methodology :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the hydrochloride salt.

- Lyophilization : Prepare stock solutions in organic solvents (e.g., DMSO) and lyophilize to enhance shelf life.

- Stability Studies : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours) under assay conditions .

Notes on Data Reliability

- Conflicting GHS Classifications : cites Japanese NITE guidelines (2020) for hazard classification, while notes insufficient toxicological data. Researchers should prioritize region-specific regulations and conduct in-house safety assessments .

- Synthetic Variability : Yields may vary due to piperidine nucleophilicity and solvent purity. Pre-drying solvents (e.g., molecular sieves) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.